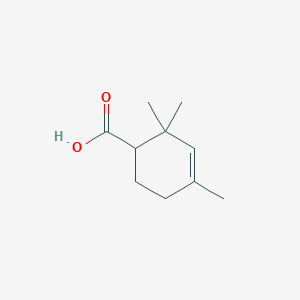
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexene, featuring a carboxylic acid group and three methyl groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- can be achieved through several methods. One common approach involves the cycloaddition reaction of 2,3-dimethyl-1,3-butadiene with acrolein, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include the use of a catalyst such as palladium or platinum and an oxidizing agent like potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, the production of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- often involves large-scale cycloaddition reactions followed by purification processes such as distillation and recrystallization. The use of continuous flow reactors and automated systems helps in achieving high yields and purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols, amines, and acid chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Esters and amides.
Aplicaciones Científicas De Investigación
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
Cyclohexane-1-carboxylic acid: Saturated analog with different reactivity and applications.
Cyclohexene-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical behavior and uses.
Uniqueness
3-Cyclohexene-1-carboxylic acid, 2,2,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of three methyl groups and a carboxylic acid group on the cyclohexene ring makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
13746-43-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2,2,4-trimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-7-4-5-8(9(11)12)10(2,3)6-7/h6,8H,4-5H2,1-3H3,(H,11,12) |
Clave InChI |
LMQGITVNFNTYPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(C(CC1)C(=O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















